

Chemical structure and IUPAC name of 2,6-Dichloropyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dichloropyrimidine-4-carbonitrile

Cat. No.: B1393253

[Get Quote](#)

An In-Depth Technical Guide to **2,6-Dichloropyrimidine-4-carbonitrile**

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern drug discovery, the pyrimidine core stands as a privileged scaffold, integral to numerous therapeutic agents across oncology, infectious diseases, and neurology. [1] Its unique electronic properties and capacity for diverse functionalization make it a cornerstone of medicinal chemistry. Within this class of compounds, **2,6-Dichloropyrimidine-4-carbonitrile** (CAS No: 26293-93-6) emerges as a highly valuable and versatile building block. The strategic placement of two reactive chlorine atoms and a cyano group on the pyrimidine ring provides researchers with a powerful tool for constructing complex molecular architectures through controlled, regioselective reactions.

This guide offers a comprehensive technical overview of **2,6-Dichloropyrimidine-4-carbonitrile**, moving beyond simple data recitation to explain the underlying chemical principles that govern its synthesis, reactivity, and application. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to leverage this compound's full potential in their synthetic campaigns.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of reproducible science. The canonical structure and key identifiers for **2,6-Dichloropyrimidine-4-carbonitrile** are presented below.

IUPAC Name: **2,6-dichloropyrimidine-4-carbonitrile**.[\[2\]](#)

Chemical Structure:

(Image Source: PubChem CID 52987898)

Table 1: Chemical Identifiers and Properties

Property	Value	Source
CAS Number	26293-93-6	PubChem [2]
Molecular Formula	C ₅ HCl ₂ N ₃	PubChem [2]
Molecular Weight	173.99 g/mol	ChemShuttle
Canonical SMILES	C1=C(N=C(N=C1Cl)Cl)C#N	PubChem [2]
InChI Key	HLAOENZTDMPPNY- UHFFFAOYSA-N	PubChem [2]
Appearance	Solid (Form may vary)	Sigma-Aldrich [3]
Purity	Typically ≥95-98%	ChemShuttle, Sigma-Aldrich [3]
Storage Conditions	Inert atmosphere, 2-8°C	Sigma-Aldrich [3]

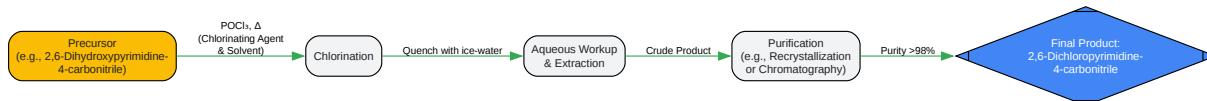
The Chemistry of a Dichloro-Activated Pyrimidine Ring

The synthetic utility of **2,6-Dichloropyrimidine-4-carbonitrile** is rooted in its electronic structure. The pyrimidine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of three powerful electron-withdrawing groups: two chlorine atoms and a nitrile group. This pronounced electrophilicity makes the carbon atoms bonded to the chlorine atoms (C2 and C6) highly susceptible to Nucleophilic Aromatic Substitution (S_NAr).

Regioselectivity in Nucleophilic Aromatic Substitution (S_NAr)

A critical consideration for any synthetic chemist is regioselectivity. In this molecule, a nucleophile could potentially attack either the C2 or C6 position. The outcome is not arbitrary and is dictated by the electronic influence of the substituents. While a complete quantum mechanical analysis is required for a definitive prediction, general principles of heterocyclic chemistry provide strong guidance.^[4] The nitrile group at the C4 position exerts a strong electron-withdrawing effect, influencing the relative electrophilicity of the adjacent C2 and C6 positions. The precise selectivity can be sensitive to the nature of the incoming nucleophile and the reaction conditions, often allowing for sequential, controlled substitutions. This enables the synthesis of diverse libraries of compounds from a single starting material.

Diagram: Reactive Sites for S_NAr


The following diagram illustrates the primary sites of reactivity on the molecule.

Caption: Primary electrophilic sites for nucleophilic substitution.

Proposed Synthesis Workflow

While multiple synthetic routes to substituted pyrimidines exist, a common and logical approach involves the chlorination of a dihydroxy-pyrimidine precursor. The following protocol is a generalized, yet robust, methodology based on well-established chemical transformations for analogous pyrimidine systems.^{[5][6]}

Diagram: Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

Trustworthiness through Causality: This protocol is designed to be self-validating by explaining the purpose of each step.

- Reaction Setup (Inert Atmosphere):
 - Action: Equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Charge the flask with the starting material, 2,6-dihydroxypyrimidine-4-carbonitrile (1.0 eq).
 - Causality: The reaction is moisture-sensitive. Phosphorus oxychloride (POCl₃) reacts violently with water. An inert atmosphere prevents the decomposition of the reagent and ensures a high-yield reaction.
- Chlorination:
 - Action: Carefully add phosphorus oxychloride (POCl₃, ~10 eq) to the flask. Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS.
 - Causality: POCl₃ serves as both the chlorinating agent and the solvent. Refluxing provides the necessary activation energy to convert the hydroxyl groups into chlorides. Monitoring the reaction ensures it is driven to completion without unnecessary heating that could lead to side products.
- Reagent Removal and Quenching:

- Action: After cooling to room temperature, carefully remove the excess POCl_3 under reduced pressure (vacuum distillation). Cautiously pour the resulting residue onto crushed ice with vigorous stirring.
- Causality: Removing excess POCl_3 simplifies the workup. Quenching on ice hydrolyzes any remaining reactive phosphorus species and precipitates the organic product, which is typically insoluble in water. This step must be performed in a well-ventilated fume hood due to the evolution of HCl gas.

- Extraction and Isolation:
 - Action: Extract the aqueous slurry with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
 - Causality: Extraction isolates the desired product from the aqueous phase. Washing with brine removes residual water from the organic phase, and drying with sodium sulfate ensures the complete removal of moisture before final solvent evaporation.
- Purification:
 - Action: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
 - Causality: Purification is essential to remove any unreacted starting material or side products, yielding the final compound with the high purity required for subsequent applications.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the chemical structure and purity is paramount. The following spectroscopic data and protocols provide a self-validating system for researchers to verify the identity of synthesized or purchased **2,6-Dichloropyrimidine-4-carbonitrile**.

Data Summary

Table 2: Expected Spectroscopic Data

Technique	Expected Data
¹ H NMR	A singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the single proton on the pyrimidine ring (H5).
¹³ C NMR	Signals corresponding to the quaternary carbons (C2, C4, C6), the nitrile carbon (C≡N), and the protonated carbon (C5). Expected shifts: C2/C6 (~160-165 ppm), C4 (~110-120 ppm), C5 (~120-130 ppm), C≡N (~115-125 ppm).
IR (ATR)	Characteristic absorption bands for C≡N stretch (~2230 cm^{-1}), C=N and C=C ring stretches (~1550-1600 cm^{-1}), and C-Cl stretches (~700-800 cm^{-1}).
MS (EI)	A molecular ion peak (M^+) at $m/z \approx 173$, along with characteristic isotope peaks for two chlorine atoms ($[M]^+$, $[M+2]^+$, $[M+4]^+$ in a ~9:6:1 ratio).

Note: Predicted values are based on standard chemical shift ranges and data from similar structures. Actual values may vary based on solvent and instrument.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Characterization Protocols

1. NMR Spectroscopy

- Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 0-10 ppm is sufficient. Use 16-32 scans for a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., `zgpg30`). A spectral width of 0-200 ppm is standard. A higher number of scans (>1024) is

required due to the low natural abundance of ^{13}C .

2. Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution (~100 $\mu\text{g/mL}$) in a volatile solvent like ethyl acetate.
- GC-MS Analysis:
 - Injector: Splitless mode, ~ 250 °C.
 - Column: Standard non-polar capillary column (e.g., DB-5ms).
 - Ionization: Electron Ionization (EI) at 70 eV. This provides reproducible fragmentation patterns for library matching.

Applications in Drug Discovery and Medicinal Chemistry

2,6-Dichloropyrimidine-4-carbonitrile is not an end product but a strategic starting point. Its value lies in its ability to serve as a scaffold for generating libraries of novel compounds for biological screening. The two chlorine atoms can be displaced sequentially with various nucleophiles (amines, alcohols, thiols), allowing for the introduction of diverse pharmacophores and tuning of physicochemical properties like solubility and metabolic stability.[\[1\]](#)[\[10\]](#)

Diagram: Scaffold for Library Synthesis

[Click to download full resolution via product page](#)

Caption: Use as a scaffold for combinatorial library synthesis.

This approach is instrumental in the development of kinase inhibitors, antivirals, and other targeted therapies where the pyrimidine core often serves to mimic the hinge-binding interactions of ATP in enzyme active sites.

Safety and Handling

As a reactive chemical intermediate, proper handling is essential.

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[\[11\]](#)

- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.[[11](#)]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.[[12](#)]
 - Eye Contact: Rinse cautiously with water for several minutes.[[12](#)]
 - Inhalation: Move to fresh air.[[12](#)]
- Reactivity: The compound is stable under recommended storage conditions but may react with strong oxidizing agents and strong bases.[[12](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. 2,6-Dichloropyrimidine-4-carbonitrile | C5HCl2N3 | CID 52987898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dichloropyrimidine-4-carbonitrile | 26293-93-6 [sigmaaldrich.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemcd.com [chemcd.com]
- 8. 2,6-Dichloropyrimidine-4-carbonitrile(26293-93-6) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinfo.com [nbinfo.com]
- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Chemical structure and IUPAC name of 2,6-Dichloropyrimidine-4-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1393253#chemical-structure-and-iupac-name-of-2-6-dichloropyrimidine-4-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com